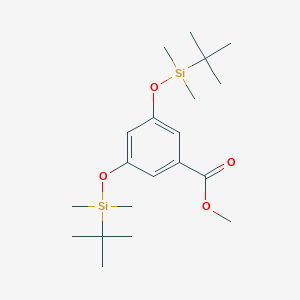

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester: is a chemical compound with the molecular formula C20H36O4Si2 and a molecular weight of 396.67 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester typically involves the protection of 3,5-dihydroxybenzoic acid methyl ester. The process includes the reaction of 3,5-dihydroxybenzoic acid methyl ester with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can participate in substitution reactions where the tert-butyldimethylsiloxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoic acid methyl esters.

Aplicaciones Científicas De Investigación

Synthesis Applications

1. Organic Synthesis

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for selective functionalization, making it suitable for various synthetic pathways.

2. Synthesis of Novel Derivatives

The compound has been employed in the synthesis of derivatives that exhibit significant biological activities. For instance, it has been used to create furan derivatives with antibacterial properties through reactions with brominated intermediates.

Material Science Applications

1. Organic Optoelectronic Devices

The compound plays a role in the development of new π-building blocks for emitters and photosensitizers in organic optoelectronic devices. Its silyl groups contribute to the stability and efficiency of these materials.

2. Coatings and Adhesives

Due to its organosilicon nature, this compound is also explored for use in coatings and adhesives, where enhanced durability and resistance to environmental factors are required.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives synthesized from this compound exhibit antimicrobial properties. For example, certain synthesized compounds have shown promising results against resistant strains of Plasmodium falciparum, suggesting potential applications in developing new antimalarial drugs .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its silyl groups can enhance the solubility and bioavailability of therapeutic agents.

Case Study 1: Synthesis of Furan Derivatives

A study demonstrated the use of this compound in synthesizing furan derivatives that exhibited significant antibacterial activity. The reaction involved using a brominated intermediate followed by desilylation to yield the final products.

Case Study 2: Development of Organic Photovoltaics

In a project focused on organic photovoltaics, researchers utilized this compound to synthesize new materials that improved light absorption and charge mobility in solar cells. The presence of silyl groups was crucial for enhancing the photostability of the materials used.

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables selective functionalization |

| Material Science | Organic optoelectronic devices | Enhances stability and efficiency |

| Medicinal Chemistry | Antimicrobial activity | Promising results against Plasmodium falciparum |

| Drug Delivery Systems | Enhances solubility and bioavailability | Potential for improved therapeutic efficacy |

Mecanismo De Acción

The mechanism of action of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The tert-butyldimethylsiloxyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthesizing complex molecules and studying biological interactions .

Comparación Con Compuestos Similares

3,5-Dihydroxybenzoic Acid Methyl Ester: The unprotected form of the compound, which is more reactive and less stable.

3,5-Bis(trimethylsiloxyl)benzoic Acid Methyl Ester: A similar compound with trimethylsiloxyl groups instead of tert-butyldimethylsiloxyl groups.

Uniqueness: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is unique due to its tert-butyldimethylsiloxyl groups, which provide greater steric protection and stability compared to other silyl-protected compounds. This makes it particularly useful in selective reactions and as a stable intermediate in organic synthesis.

Actividad Biológica

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is a chemical compound with significant potential in various scientific fields, particularly in organic synthesis and materials science. Its unique structure, featuring two tert-butyldimethylsiloxyl groups, enhances its stability and solubility in organic solvents, making it a valuable compound for biological and medicinal research.

- Molecular Formula : C20H36O4Si2

- Molecular Weight : 396.67 g/mol

- Structure : The compound consists of a benzoic acid methyl ester backbone modified with siloxyl groups, which confer unique properties relevant to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. Below are key findings from recent studies:

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is related to its ability to scavenge free radicals and prevent cellular damage.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, structural analogs have been tested against drug-resistant bacteria, indicating a potential role in developing new antimicrobial agents .

- Interaction with Biological Molecules : The siloxyl groups enhance the interaction of the compound with various biological molecules, possibly influencing enzyme activity and metabolic pathways. These interactions are essential for understanding its mechanism of action in biological systems.

The synthesis of this compound typically involves protecting hydroxyl groups on 3,5-dihydroxybenzoic acid methyl ester using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This process allows for the formation of stable intermediates that can be further modified for specific applications.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Reduction reactions can yield alcohols or other reduced products.

- Substitution Reactions : The ester group is amenable to nucleophilic substitution reactions, allowing for the formation of different esters or amides .

Case Study 1: Antioxidant Efficacy

A study explored the antioxidant capacity of compounds structurally similar to this compound. The results indicated that these compounds could effectively inhibit lipid peroxidation in vitro, suggesting their potential use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Antimicrobial Potential

In another investigation, derivatives of this compound were tested against Staphylococcus aureus biofilms. The minimum biofilm eradication concentration (MBEC) values were found to be as low as 1 µg/mL for some derivatives, highlighting their potential as effective antimicrobial agents against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | C16H24O3 | Antioxidant properties; used in food preservation |

| 3-tert-butyl-4-hydroxybenzoic acid | C10H14O3 | Known as Butylated Hydroxy Toluene (BHT); antioxidant |

| Dimethyl 3,5-dimethoxybenzoate | C11H14O4 | Used as a flavoring agent; less bulky than siloxyl derivatives |

The unique dual siloxyl modifications of this compound enhance its solubility and thermal stability compared to other similar compounds. This specificity allows for distinct interactions within biological systems and contributes to its potential applications in drug development and materials science.

Propiedades

IUPAC Name |

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCVCBLUFQCUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.